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molecular formula C11H16N2O3 B8601856 1,1-[Di-(2-hydroxyethyl)]-3-phenylurea

1,1-[Di-(2-hydroxyethyl)]-3-phenylurea

Cat. No. B8601856
M. Wt: 224.26 g/mol
InChI Key: ALKOIMFMTSTJME-UHFFFAOYSA-N
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Patent
US05780474

Procedure details

A mixture of 15.62 ml (0.136 mol) of diethanolamine and 163 ml of methylene chloride is poured, at a temperature of 10° C., into a three-necked flask containing 18.25 ml (0.168 mol) of phenyl isocyanate dissolved in 37 ml of CH2Cl2. The mixture is left at that temperature for one hour, and then at room temperature overnight, and concentrated in vacuo to obtain 36.5 g of the expected product. (Yield=100%).
Quantity
15.62 mL
Type
reactant
Reaction Step One
Quantity
163 mL
Type
solvent
Reaction Step One
Quantity
18.25 mL
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8]1([N:14]=[C:15]=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(Cl)Cl>[CH:11]1[CH:12]=[CH:13][C:8]([NH:14][C:15]([N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])=[O:16])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
15.62 mL
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
163 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18.25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Three
Name
Quantity
37 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is poured, at a temperature of 10° C., into a three-necked flask
CONCENTRATION
Type
CONCENTRATION
Details
at room temperature overnight, and concentrated in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C(C=C1)NC(=O)N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 36.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 119.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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